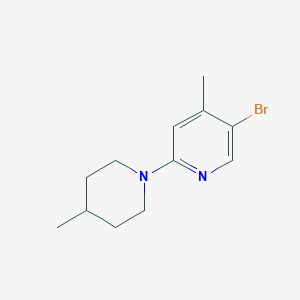

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine

Description

Chemical Identity and Nomenclature

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound characterized by its pyridine core substituted with bromine, methyl, and piperidine groups. Its systematic IUPAC name reflects the positions of these substituents: a bromine atom at the 5-position, a methyl group at the 4-position, and a 4-methylpiperidin-1-yl group at the 2-position of the pyridine ring. The compound is also identified by its CAS registry number, 1219964-45-0 , and molecular formula, C$${12}$$H$${17}$$BrN$$_2$$ , with a molecular weight of 269.18 g/mol .

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1219964-45-0 |

| Molecular Formula | C$${12}$$H$${17}$$BrN$$_2$$ |

| SMILES Notation | CC1CCN(C2=NC=C(Br)C(C)=C2)CC1 |

| Synonyms | EVT-1814178; 4-Methyl-5-bromo-2-(4-methylpiperidin-1-yl)pyridine |

The compound’s nomenclature adheres to the substitutive naming conventions for pyridine derivatives, where prefixes denote substituent positions and identities.

Historical Context and Development

The synthesis of this compound emerged in the early 21st century, driven by advancements in heterocyclic chemistry and medicinal chemistry. Its development aligns with the broader interest in pyridine-piperidine hybrids, which are valued for their pharmacological potential. Early synthetic routes involved bromination of 4-methylpyridine derivatives followed by nucleophilic substitution with 4-methylpiperidine. For example, bromination of 4-methylpyridine using bromine in acidic media yielded 5-bromo-4-methylpyridine intermediates, which were subsequently coupled with 4-methylpiperidine under basic conditions.

The compound’s utility as a building block in drug discovery became evident through its role in synthesizing kinase inhibitors and antiviral agents. Its modular structure allows for further functionalization, such as Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the bromine position. Recent patents and publications highlight its application in optimizing drug candidates targeting neurological and oncological pathways.

Position in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry as a hybrid of pyridine and piperidine systems. Pyridine, a six-membered aromatic ring with one nitrogen atom, is renowned for its electron-deficient nature, which facilitates nucleophilic substitutions and metal-catalyzed cross-couplings. The piperidine moiety, a saturated six-membered ring with one nitrogen atom, introduces conformational flexibility and basicity, enhancing interactions with biological targets.

Key Features:

- Pyridine Core : The electron-withdrawing nitrogen atom in pyridine directs electrophilic substitutions to the 3-position, while nucleophilic substitutions favor the 2- and 4-positions. The bromine atom at the 5-position further deactivates the ring, moderating reactivity for selective functionalization.

- Piperidine Substituent : The 4-methylpiperidin-1-yl group at the 2-position contributes steric bulk and basicity, influencing solubility and binding affinity in medicinal chemistry applications.

This hybrid structure exemplifies the strategic integration of aromatic and aliphatic heterocycles to balance reactivity, stability, and bioactivity.

Molecular Formula and Structural Overview

The molecular formula C$${12}$$H$${17}$$BrN$$_2$$ encapsulates the compound’s stoichiometry, while its structure reveals critical electronic and steric features:

Pyridine Ring :

- A planar, aromatic six-membered ring with nitrogen at the 1-position.

- Substituents:

Piperidine Ring :

Structural Data:

| Feature | Description |

|---|---|

| Bond Lengths (C–N) | ~1.34 Å (pyridine); ~1.47 Å (piperidine) |

| Dihedral Angles | ~30° between pyridine and piperidine planes |

| Torsional Strain | Minimized via chair conformation of piperidine |

The bromine atom’s inductive effect reduces electron density at C5, making it susceptible to nucleophilic aromatic substitution, while the methyl group at C4 enhances solubility in nonpolar solvents. The piperidine ring’s basic nitrogen (pK$$_a$$ ~10) facilitates protonation under physiological conditions, aiding membrane permeability in drug design.

Properties

IUPAC Name |

5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-7-10(2)11(13)8-14-12/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETUJWVCSWNDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Types

Selective Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring is achieved through controlled bromination reactions. Selectivity is crucial to avoid substitution at other pyridine ring positions.

Methylation: The methyl group at the 4-position can be introduced via methylation reactions, often involving methyl halides or methylating agents under basic conditions.

Nucleophilic Substitution: The 4-methylpiperidin-1-yl group is installed at the 2-position through nucleophilic substitution of a suitable leaving group (e.g., chloride) on the pyridine ring by 4-methylpiperidine.

Typical Starting Materials and Reagents

| Starting Material/Reagent | Role in Synthesis |

|---|---|

| 4-Methylpiperidine | Nucleophile for substitution at 2-position |

| 3-Methyl-2-chloro-5-bromopyridine | Pyridine precursor with leaving group and bromine |

| Methylating agents (e.g., methyl iodide) | For methylation at 4-position |

| Bases (e.g., potassium hydroxide) | For deprotonation and facilitating substitution |

| Palladium catalysts | For facilitating coupling reactions if needed |

The availability of 3-methyl-2-chloro-5-bromopyridine or similar precursors is critical to the efficiency of the synthesis.

Detailed Preparation Methodology

Stepwise Synthetic Route

Preparation of the Pyridine Core:

- Starting from a halogenated pyridine such as 3-methyl-2-chloro-5-bromopyridine, the pyridine ring is functionalized with bromine and methyl groups at the desired positions.

Nucleophilic Substitution with 4-Methylpiperidine:

- The chlorine atom at the 2-position is displaced by 4-methylpiperidine under nucleophilic substitution conditions.

- Reaction conditions typically involve a polar aprotic solvent (e.g., N,N-dimethylacetamide) and a base to facilitate substitution.

- Temperature control is essential to maximize yield and minimize side reactions.

-

- The crude product is purified by chromatographic techniques such as flash chromatography or preparative thin-layer chromatography.

- Solvent systems and stationary phases are optimized based on polarity and compound stability.

Advanced Synthetic Techniques

Base-Catalyzed Aryl Halide Isomerization

Recent research has demonstrated that base-catalyzed isomerization of aryl halides can enable selective substitution at the 4-position of pyridines starting from 3-bromopyridines. This technique involves:

Using strong non-nucleophilic bases such as phosphazene bases (e.g., P4-t-Bu) in solvents like 1,4-dioxane at elevated temperatures (~80 °C).

The isomerization equilibrates the position of the bromine substituent, allowing selective functionalization at the 4-position through subsequent nucleophilic substitution or cross-coupling reactions.

This method can be adapted for the synthesis of this compound by starting from 3-bromopyridine derivatives and performing base-catalyzed isomerization followed by amination with 4-methylpiperidine.

Analytical Characterization of the Compound

Ensuring the identity and purity of this compound requires rigorous analytical methods:

| Technique | Purpose | Key Data/Indicators |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation; confirms substitution pattern | 1H and 13C NMR reveal methyl and piperidine signals; chemical shifts consistent with substitution |

| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic pattern analysis | Molecular ion peak at m/z ~269; characteristic bromine isotope pattern (79Br and 81Br) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Single peak indicating high purity; retention time compared to standards |

| Infrared Spectroscopy (IR) | Functional group identification | Peaks corresponding to pyridine ring and piperidine substituents |

| Melting Point Analysis | Physical characterization | Crystalline solid with melting point consistent with literature |

These techniques collectively ensure the compound meets the desired specifications for further application.

Summary Table: Preparation Methods Overview

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | 3-Methyl-2-chloro-5-bromopyridine | Commercially available or synthesized |

| Nucleophilic Substitution | Displacement of chlorine by 4-methylpiperidine | Polar aprotic solvent, base, 60–100 °C |

| Bromination | Selective bromination at 5-position (if needed) | Controlled bromine source, temperature control |

| Methylation | Introduction of methyl group at 4-position | Methyl iodide or equivalent, base |

| Purification | Chromatography techniques | Flash chromatography or PTLC |

| Characterization | NMR, MS, HPLC, IR, melting point | Confirm structure and purity |

Research Findings and Practical Considerations

The synthesis requires careful control of reaction parameters to avoid regioisomeric impurities and side reactions.

Base-catalyzed isomerization techniques offer innovative routes to selectively functionalize pyridine rings, potentially improving yields and selectivity for the 4-substituted products.

The presence of bromine enables further functionalization via palladium-catalyzed cross-coupling reactions, expanding the utility of this compound as a synthetic intermediate.

Analytical rigor is essential to confirm the substitution pattern, especially distinguishing between positional isomers of bromopyridines.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Nucleophiles: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation may yield this compound N-oxide.

Reduction: Reduction may yield 4-methyl-2-(4-methyl-1-piperidinyl)-pyridine.

Substitution: Substitution with an amine may yield 5-Amino-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine.

Scientific Research Applications

Pharmacological Applications

Muscarinic Acetylcholine Receptor Modulation

One of the primary applications of compounds related to 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine is in the modulation of muscarinic acetylcholine receptors (mAChRs). Research has demonstrated that derivatives of this compound can act as selective antagonists for the M5 subtype of mAChRs, which are implicated in various neurological and psychiatric disorders. For instance, a study highlighted the development of triazolopyridine-based antagonists that showed significant potency against the M5 receptor, with one compound (VU6036864) exhibiting an IC50 value of 20 nM . This suggests that this compound and its analogs could serve as valuable tools for studying the physiological functions of M5 receptors.

Therapeutic Potential

The therapeutic implications of targeting M5 receptors are notable, particularly in treating conditions such as schizophrenia and Alzheimer's disease. The ability to selectively inhibit these receptors may lead to improved treatment options with fewer side effects compared to non-selective agents. The research indicates that compounds like this compound could be pivotal in developing new medications aimed at these disorders .

Synthetic Applications

Base-Catalyzed Reactions

The compound has also been utilized in synthetic organic chemistry, especially in base-catalyzed reactions involving aryl halides. For instance, studies have shown that 5-bromo derivatives can participate in isomerization reactions that yield valuable products with high selectivity. Such reactions are essential for synthesizing complex molecules used in pharmaceuticals .

Reaction Selectivity and Yield Optimization

In experimental setups, variations in reaction conditions have been explored to optimize yields and selectivity when using 5-bromo derivatives. For example, adjusting the equivalency ratio of reactants in etherification reactions has been shown to significantly influence product distribution and yield . This highlights the importance of this compound as a versatile building block in synthetic methodologies.

Case Studies and Research Findings

Case Study: Development of M5 Antagonists

A notable case study involved the optimization of a series of M5 antagonists based on the structure of this compound. Researchers systematically modified the compound's structure to enhance potency and selectivity while evaluating its pharmacokinetic properties. The findings indicated that specific substitutions on the pyridine ring significantly affected both binding affinity and functional efficacy at the M5 receptor .

Table: Key Properties of Selected Compounds

| Compound ID | Structure | hM5 IC50 (nM) | Selectivity | Comments |

|---|---|---|---|---|

| VU6036864 | Triazolopyridine derivative | 20 | >500 (M1-M4) | High potency and brain exposure |

| Compound A | Analog of 5-Bromo derivative | 39 | >200 | Enhanced selectivity against M1-M4 |

| Compound B | Another derivative | 50 | Moderate | Promising pharmacokinetic profile |

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine ring and bromine atom may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine and related compounds, based on substituent variations and available

Key Observations:

- Substituent Effects on Lipophilicity : The 4-methylpiperidinyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., -CF₃ or isopropyl). This may improve membrane permeability in drug design.

- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in 5-bromo-4-methyl-2-(trifluoromethyl)pyridine increases electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions, whereas the 4-methylpiperidinyl group provides steric bulk and basicity.

- Synthetic Utility : Piperidinyl-substituted pyridines (e.g., 5-bromo-2-(piperidin-1-yl)pyridine) are common intermediates in Suzuki-Miyaura couplings due to their stability and reactivity.

Chemical Properties and Stability

- Melting Point : Pyridine derivatives with bulky substituents (e.g., piperidinyl groups) typically exhibit higher melting points (e.g., 268–287°C for similar compounds in ).

- Solubility: The 4-methylpiperidinyl group likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar analogs.

- Stability : Bromine at C5 and methyl groups at C4/C2 stabilize the aromatic ring against oxidation, as observed in halogenated pyridines ().

Biological Activity

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a pyridine core with a bromine atom and a 4-methylpiperidin-1-yl substituent. Its molecular formula is , and it has a molecular weight of approximately 269.18 g/mol . The structural characteristics, including the presence of the piperidine moiety, are believed to enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in regulating cellular processes such as cell cycle control and apoptosis. This inhibition can influence signaling pathways associated with cancer and other diseases .

- Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential use in cancer therapy. For instance, it has been linked to enhanced apoptosis induction in specific tumor models .

- Neuroprotective Effects : The piperidine structure may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease. Some studies report that similar compounds with piperidine groups exhibit cholinesterase inhibition, which is beneficial in managing Alzheimer's symptoms .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds.

- Direct Bromination : Employing bromination techniques on the pyridine ring to introduce the bromine substituent.

These synthetic routes are essential for developing analogs with modified biological activities .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that derivatives of this compound showed significant inhibition against specific protein kinases involved in cancer progression .

- Another investigation highlighted its dual role as both an anticancer agent and a neuroprotective compound, emphasizing the versatility of piperidine derivatives in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Initial bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DCM. Subsequent introduction of the 4-methylpiperidin-1-yl group via nucleophilic substitution requires activating the pyridine ring at the 2-position, often using a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/Et₃N solvent system. Protective groups (e.g., Boc for piperidine amines) may enhance regioselectivity. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (1.2–1.5 equivalents for bromination agents) to minimize by-products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.3 ppm, singlet) and piperidine protons (δ ~1.5–3.0 ppm, multiplet). Bromine’s electronegativity deshields adjacent carbons, evident in ¹³C NMR (C-5: δ ~110–115 ppm) .

- IR Spectroscopy : Confirm C-Br stretching (500–600 cm⁻¹) and tertiary amine N-H bonds (3300–3500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (expected m/z: ~283.2 for [M+H]⁺) .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

- Methodological Answer : Stability tests should include:

- Thermal Stability : Heat samples to 40–60°C in DMSO or ethanol for 24–48 hours; monitor decomposition via HPLC. Brominated pyridines are generally stable below 80°C .

- Photostability : Expose to UV light (254 nm) and compare pre-/post-exposure NMR spectra. Piperidine moieties may undergo oxidation under prolonged UV exposure .

- pH Sensitivity : Test solubility and degradation in buffers (pH 2–10). The compound is likely stable in neutral to mildly acidic conditions but may hydrolyze in strong bases due to the C-Br bond’s susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields when introducing the 4-methylpiperidin-1-yl group?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., dimerization or over-alkylation). Mitigation strategies include:

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce kinetic side products.

- Catalyst Screening : Test Pd₂(dba)₃ or Xantphos-based catalysts for improved coupling efficiency.

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reagent addition rates. For example, slow addition of piperidine derivatives minimizes exothermic side reactions .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at C-2 and C-6 positions .

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. The 4-methylpiperidine group’s conformational flexibility may influence binding pocket occupancy, while the bromine could participate in halogen bonding with Arg/Lys residues .

Q. What analytical approaches validate the compound’s role in forming hydrogen-bonded supramolecular assemblies?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing patterns; the pyridine N and piperidine NH groups often form H-bonds with carbonyl acceptors. For example, similar compounds show intermolecular distances of 2.8–3.2 Å for N-H···O bonds .

- Dynamic Light Scattering (DLS) : Measure aggregate size in solution (e.g., in DMF/water mixtures). A polydispersity index <0.2 indicates monodisperse assemblies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual Pd catalysts) as false activity contributors.

- Assay Reproducibility : Test in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., IC₅₀ measurements at 48 hours). Piperidine-containing compounds may show cell-type-specific uptake due to membrane transporter variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.